molecular formula C24H28O4 B12509654 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid

Cat. No.: B12509654
M. Wt: 380.5 g/mol
InChI Key: ZVKOASAVGLETCT-UHFFFAOYSA-N
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Description

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid, commonly known as α-norbixin or norbixin, is a dicarboxylic acid derived from the hydrolysis of the methyl ester group in bixin, a natural carotenoid found in annatto seeds (Bixa orellana) . It serves as a water-soluble food coloring agent (E 160b) and is characterized by its dark red-brown powder or paste form, with a molecular formula of C₂₄H₂₈O₄ and a molecular weight of 380.48 g/mol . Structurally, it features a conjugated polyene chain with nine double bonds and two terminal carboxylic acid groups, contributing to its vivid color and alkali solubility . Regulatory specifications require a minimum purity of 15% (by color value) and confirm its insolubility in water but solubility in alkaline solutions .

Properties

IUPAC Name

4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOASAVGLETCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859472
Record name 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated)
Details US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of June 1, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.75X10-11 mm Hg at 25 °C (estimated)
Details US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of June 1, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow-red solutions or powder /Extract/

CAS No.

1393-63-1
Record name Annatto
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as alkenes and alkynes, which undergo a series of reactions including:

    Hydroboration-Oxidation: This step introduces hydroxyl groups to the carbon chain.

    Dehydration: Removal of water molecules to form double bonds.

    Methylation: Introduction of methyl groups using reagents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Hydrogenation: To control the addition of hydrogen atoms.

    Column Chromatography: For purification of the final product.

    Refluxing: To maintain reaction conditions over extended periods.

Chemical Reactions Analysis

Types of Reactions

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying conjugated systems and electron delocalization.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence various biochemical pathways. The compound may act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of norbixin is best understood through comparison with related carotenoids and synthetic analogs. Below is a detailed analysis:

Structural Analogs

2.1.1 Bixin (Compound 25)
  • Molecular Formula : C₂₅H₃₀O₄ .
  • Molecular Weight : 394.51 g/mol.
  • Key Features: Methyl ester of norbixin, with a methoxy group replacing one carboxylic acid. Contains the same conjugated polyene backbone but is oil-soluble due to the ester group .
  • Applications : Used in lipid-based foods (e.g., cheeses, oils) .
  • Differentiation: Hydrolysis of bixin’s ester group yields norbixin, enhancing water solubility for broader food applications .
2.1.2 Capsorubin (E 160c(ii))
  • Molecular Formula : C₄₀H₅₆O₄ .
  • Molecular Weight : 600.87 g/mol.
  • Key Features: Xanthophyll-class carotenoid with two cyclopentyl rings and ketone groups. Shares a polyene chain but lacks carboxylic acids.
  • Applications : Red colorant in paprika oleoresin .
  • Differentiation: Larger molecular size and cyclic structures reduce polarity compared to norbixin, limiting water solubility.

Functional Analogs

2.2.1 Fungal Metabolite (2,4,6,8,10,12,14,16,18-Nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosatrienoic Acid)
  • Molecular Formula : C₂₀H₃₂O₅ (estimated) .
  • Key Features: Shorter chain (20 carbons vs. 24 in norbixin) with nonamethyl and trihydroxy substitutions. Found in Sordariomycetes fungi.
  • Differentiation: Lacks the conjugated nonaene system, resulting in distinct UV-Vis absorption profiles .
2.2.2 β-Carotene
  • Molecular Formula : C₄₀H₅₆.
  • Key Features : Fully conjugated tetraene chain without polar groups.
  • Differentiation: Hydrophobic nature restricts use to lipid-rich foods, unlike norbixin’s alkali-solubility .

Table 1: Comparative Analysis of Norbixin and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Solubility Applications Source
Norbixin (α-Norbixin) C₂₄H₂₈O₄ 380.48 9 conjugated double bonds, two -COOH groups Alkali-soluble Food colorant (E 160b) Annatto seeds
Bixin C₂₅H₃₀O₄ 394.51 Methyl ester of norbixin Oil-soluble Lipid-based foods Annatto seeds
Capsorubin C₄₀H₅₆O₄ 600.87 Cyclopentyl rings, ketones Lipid-soluble Paprika colorant (E 160c(ii)) Paprika
Fungal Metabolite C₂₀H₃₂O₅ ~352.46 Nonamethyl, trihydroxy substitutions Not reported Fungal secondary metabolite Sordariomycetes

Physicochemical and Functional Differences

  • Solubility: Norbixin’s carboxylic acids enable solubility in alkaline media (pH > 7), whereas bixin and capsorubin require lipid matrices .
  • Stability: The conjugated polyene chain in norbixin absorbs at 448–456 nm and 476–484 nm in alkaline solutions, distinct from bixin’s absorption in nonpolar solvents .
  • Safety: Norbixin is EFSA-approved for food use, with toxicity studies confirming safety at specified doses . Capsorubin and fungal metabolites lack comparable regulatory evaluations.

Biological Activity

4,8,13,17-Tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid is a polyunsaturated fatty acid recognized for its potential biological activities. This compound is structurally characterized by multiple double bonds and a long carbon chain that may influence its interaction with biological systems.

  • Molecular Formula : C28H36O4
  • Molecular Weight : 436.58 g/mol
  • CAS Number : 6895-43-8

Biological Activities

Research into the biological activities of 4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid has revealed several key areas of interest:

  • Antioxidant Properties
    • This compound exhibits significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is crucial for protecting cells from damage associated with various diseases.
  • Anti-inflammatory Effects
    • Research suggests that this fatty acid may inhibit inflammatory pathways. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with the compound. This effect could be beneficial in managing chronic inflammatory conditions.
  • Antimicrobial Activity
    • Preliminary studies indicate that 4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1 : A study conducted on human endothelial cells demonstrated that treatment with the compound led to a decrease in oxidative stress markers and improved cell viability under oxidative conditions.
  • Case Study 2 : In an animal model of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against certain bacteria

The mechanisms underlying the biological activities of 4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid are still being elucidated. However:

  • The antioxidant activity is likely due to the presence of multiple double bonds that can donate electrons to free radicals.
  • Anti-inflammatory effects may stem from modulation of signaling pathways involved in inflammation (e.g., NF-kB pathway).
  • Antimicrobial effects could result from interactions with lipid membranes of microbial cells.

Q & A

Basic: How can the identity and purity of 4,8,13,17-Tetramethylicosa-... acid be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Characterization : Use 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and DEPT (Distortionless Enhancement by Polarization Transfer) to confirm the structure and stereochemistry. For example, 1H-NMR^1 \text{H-NMR} can resolve olefinic proton signals (δ 5.0–6.5 ppm) to validate double-bond configurations .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol:water (85:15 v/v) and a flow rate of 1.0 mL/min. Detect at 460 nm for quantification, as specified in purity assessments .
  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 380.4767 for the diacid form, C24_{24}H28_{28}O4_4) .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation, as the compound decomposes at 217°C .
  • Light Sensitivity : Protect from UV/visible light due to conjugated double bonds, which may cause photoisomerization .
  • Solubility Considerations : Store in inert solvents (e.g., dimethyl sulfoxide) to avoid precipitation; aqueous solubility is negligible (<0.1 mg/mL) .

Advanced: How does stereochemistry influence biological activity?

Methodological Answer:

  • Isomer-Specific Bioactivity : The (9Z)-cis isomer (cis-Bixin) exhibits selective antimyeloma effects, while trans isomers may show reduced efficacy. Use chiral chromatography to isolate isomers before in vitro assays .
  • Mechanistic Insights : Cis-Bixin’s amphiphilic structure enhances membrane permeability, targeting NRF2 pathways for antioxidant activity. Compare isomer activity in cell models (e.g., HEK293T for NRF2 activation) .

Advanced: How can contradictions in solubility data between studies be resolved?

Methodological Answer:

  • Chemical Form Differentiation : Distinguish between the diacid (NorBixin, C24_{24}H28_{28}O4_4) and methyl ester (Bixin, C25_{25}H30_{30}O4_4). NorBixin is water-insoluble, while Bixin dissolves in polar aprotic solvents .
  • Solvent Optimization : Use solubility parameters (Hansen solubility parameters) to select solvents. For example, Bixin dissolves in acetone (logP ~3.5) but precipitates in aqueous buffers .

Advanced: What in vivo models are suitable for studying hypoglycemic effects?

Methodological Answer:

  • Alloxan-Induced Diabetic Rats : Administer 50 mg/kg/day orally for 28 days. Monitor blood glucose levels and pancreatic β-cell regeneration via histopathology .
  • Mechanistic Validation : Use Western blotting to assess insulin receptor substrate (IRS-1) phosphorylation in liver tissues .

Methodological: How to optimize HPLC conditions for quantification?

Methodological Answer:

  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol:0.1% phosphoric acid (85:15 v/v) at 1.0 mL/min.
  • Detection : UV at 460 nm for maximum absorbance. Calibrate using a standard curve (1–100 µg/mL, R2^2 >0.99) .

Basic: What are the key steps for isolating this compound from natural sources?

Methodological Answer:

  • Extraction : Soak Bixa orellana seed coats in hexane (1:10 w/v) for 24 hours. Filter and concentrate under reduced pressure .
  • Purification : Fractionate via silica gel chromatography (ethyl acetate:hexane, 3:7). Confirm purity via TLC (Rf_f = 0.6 in same solvent system) .

Advanced: What molecular pathways are implicated in its antioxidant activity?

Methodological Answer:

  • NRF2-Keap1 Pathway : Cis-Bixin upregulates NRF2, increasing glutathione synthesis. Validate using NRF2-knockout mice or siRNA in keratinocyte models .
  • ROS Scavenging : Measure superoxide dismutase (SOD) and catalase activity in rat hepatocytes post CCl4_4-induced oxidative stress .

Basic: How to assess photostability under experimental conditions?

Methodological Answer:

  • Accelerated Testing : Expose to UV light (365 nm, 1000 lux) for 48 hours. Monitor degradation via HPLC peak area reduction (<5% indicates stability) .
  • Kinetic Analysis : Fit data to zero-order kinetics to calculate half-life (t1/2_{1/2}) under varying light intensities .

Advanced: How to address variability in bioactivity due to isomer presence?

Methodological Answer:

  • Isomer-Specific Assays : Use preparative HPLC to isolate (2E,4Z,6E...) and (9Z) isomers. Test individually in dose-response studies (e.g., IC50_{50} in cancer cell lines) .
  • Structural Confirmation : Compare 1H-NMR^1 \text{H-NMR} coupling constants (Jtrans_{trans} = 12–16 Hz; Jcis_{cis} = 8–10 Hz) to verify configurations .

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